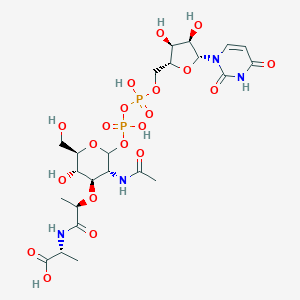
6-(3,4-ジアミノフェニル)-5-メチル-4,5-ジヒドロピリダジン-3(2H)-オン
概要
説明
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, also known as 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
この化合物は、ピリダジノン誘導体に構造的に似ているため、医薬品研究において使用されています。ピリダジノン誘導体は、多様な薬理作用を持つことが知られています。この化合物は、新規治療薬の開発と試験における参照標準として役立ちます .
材料科学
材料科学では、この化合物は新規ポリマーまたはコーティングの開発に利用できます。そのボロン酸部分構造は、ジオールまたはその他のルイス塩基と相互作用できる材料の創製に潜在的な用途を示唆しており、特定の化学的親和性を持つ革新的な製品につながる可能性があります .
分析化学
この化合物は、さまざまな物質と相互作用する能力があるため、特に検出と定量において、分析化学で価値があります。この化合物は、さまざまなマトリックス中の化合物の濃度を測定するための新規アッセイの開発、または既存の方法の改良に使用できます .
生化学的ツール
この化合物は、生化学的ツールとして、ジオールに対するボロン酸部分構造の親和性により、酵素の相互作用と阻害の研究に使用できます。これは、特に糖タンパク質の挙動を理解し、研究目的で阻害剤を開発する上で役立ちます .
センシング用途
この化合物の構造中のボロン酸基は、センシング用途での使用を示唆しています。この化合物は、環境モニタリングと安全性に関連する、ジオールやフッ化物、シアン化物などのアニオンを検出するように設計されたセンサーの一部になる可能性があります .
治療薬開発
この化合物は、特に糖尿病管理の分野において、治療薬の開発に関与している可能性があります。ボロン酸は、インスリンの制御放出における役割について研究されており、この化合物はそのような研究に貢献する可能性があります .
生物学的標識とイメージング
生物学的標識とイメージングでは、この化合物のジアミノフェニル基は、特定の生体分子に結合するために使用でき、リアルタイムで生物学的プロセスの可視化と追跡を支援します .
化学合成
最後に、この化合物は、特に医薬品や農薬で頻繁に必要とされる複数の窒素原子を持つ複雑な分子の作成において、化学合成における構成要素となることができます .
作用機序
Target of Action
The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.
Pharmacokinetics
Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .
Result of Action
The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .
特性
IUPAC Name |
3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDHOPIGKDWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392501 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-02-0 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














